molecular formula C12H8N2O2 B13688272 1H-Benzo[g]indazole-3-carboxylic acid

1H-Benzo[g]indazole-3-carboxylic acid

Cat. No.: B13688272
M. Wt: 212.20 g/mol
InChI Key: DQANFGSPWDQZSA-UHFFFAOYSA-N
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Description

1H-Benzo[g]indazole-3-carboxylic acid is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and medicinal properties. The structure of this compound consists of a fused benzene and pyrazole ring, with a carboxylic acid group attached at the 3-position of the indazole ring. This compound has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1H-Benzo[g]indazole-3-carboxylic acid can be achieved through various methods. One efficient approach involves the diazotization reaction, where ortho-aminobenzacetamides or ortho-aminobenzacetates are converted to the corresponding 1H-indazole-3-carboxylic acid derivatives using diazotization reagents . This method is favored for its operational simplicity, mild reaction conditions, rapid reaction rates, and high yields.

Another synthetic route includes transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant . This method involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by Cu(OAc)2-catalyzed reaction to form the N-N bond in DMSO under O2 atmosphere, yielding a variety of 1H-indazoles in good to excellent yields.

Chemical Reactions Analysis

1H-Benzo[g]indazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination in an acid medium yields 3-chloro- and 3,5-dichloro-1H-indazoles .

Scientific Research Applications

1H-Benzo[g]indazole-3-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Benzo[g]indazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2H-benzo[g]indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-12(16)11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-6H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQANFGSPWDQZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(NN=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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